molecular formula C6H8F6O2 B1294875 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol CAS No. 34844-48-9

1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol

Cat. No. B1294875
CAS RN: 34844-48-9
M. Wt: 226.12 g/mol
InChI Key: QAJCOMPEAMJMEB-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol is a synthetic chemical compound with the molecular formula C6H8F6O2 . It is a clear, colorless liquid with a faint odor and is highly stable and non-reactive . This chemical is commonly used as a solvent or as a building block for the synthesis of other chemicals .


Synthesis Analysis

The method for preparing 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol is mainly through chemical synthesis . A common method of preparation is to react fluoroacetoacetate with benzoic anhydride and then with the appropriate propylene glycol to give the desired product .


Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol has been investigated by Density Functional Theory (DFT) calculations . The InChI key for this compound is QAJCOMPEAMJMEB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol has a molecular weight of 226.12 . It has a boiling point of 46 - 48°C and a density of 1.451g/cm3 . The compound is a low melting solid .

Scientific Research Applications

Synthesis and Chemical Reactions

1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol is involved in various synthesis and chemical reaction processes. For instance, it is used in the synthesis of non-ester pyrethroids, as seen in the study by Uneme and Okada (1992), where 1,4-diaryl-4-methyl-1,3-pentanediol was treated with diethylaminosulfur trifluoride to introduce fluorine atoms and produce 1-fluoro-1-methylethyl group-containing compounds (Uneme & Okada, 1992). Additionally, Mosslemin et al. (2004) demonstrated the use of this compound in reactions to synthesize new trifluoromethylated furan derivatives (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).

CO2 Absorption and Ionic Liquids

In the field of CO2 absorption and ionic liquids, 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol is a candidate for creating specific ionic liquids that act as chemical absorbents for CO2. Umecky et al. (2019) explored its use in the preparation of various ionic liquids demonstrating its potential in CO2 absorption applications (Umecky, Abe, Takamuku, Makino, & Kanakubo, 2019).

Molecular Structure and Hydrogen Bonding

The molecular structure and hydrogen bonding characteristics of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol have been extensively studied. Vakili et al. (2012) investigated its conformations, molecular structure, and intramolecular hydrogen bonding, providing insights into its chemical behavior and stability (Vakili, Nekoei, Tayyari, Kanaani, & Sanati, 2012).

Safety And Hazards

This compound has several hazard statements including H302, H312, H314, H315, H319, H332, and H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 . It may be irritating to the skin and eyes when in direct contact .

properties

IUPAC Name

1,1,1-trifluoro-2-(trifluoromethyl)pentane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F6O2/c1-3(13)2-4(14,5(7,8)9)6(10,11)12/h3,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJCOMPEAMJMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(F)(F)F)(C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956328
Record name 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol

CAS RN

34844-48-9
Record name 1,1,1-Trifluoro-2-(trifluoromethyl)-2,4-pentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34844-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Pentanediol, 1,1,1-trifluoro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034844489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Ito, T HD, M Okazaki, DP RA - Journal of Photopolymer Science …, 2003 - jstage.jst.go.jp
Various new fluoropolymers have been prepared for use in 157 nm lithography in the last few years. While several different backbone structures are available, what is common to all …
Number of citations: 34 www.jstage.jst.go.jp
RD Allen - … AND METHODS REPORTED IN RECENT US …, 2008 - Wiley Online Library
Number of citations: 0

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